molecular formula C14H20N2O3S2 B2875817 (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235706-15-6

(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2875817
CAS No.: 1235706-15-6
M. Wt: 328.45
InChI Key: PIFCXMFOOMJMMP-SNAWJCMRSA-N
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Description

This compound is an acrylamide derivative featuring a thiophen-2-yl group and a methylsulfonyl-substituted piperidine moiety. The (E)-stereochemistry of the acrylamide double bond is critical for maintaining spatial alignment with target binding pockets, as seen in kinase inhibitors like the diarylpyrimidine class . Synthetically, it is prepared via coupling reactions involving activated esters or through Vilsmeier–Haack intermediates, with yields exceeding 80% in optimized protocols .

Properties

IUPAC Name

(E)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-21(18,19)16-8-6-12(7-9-16)11-15-14(17)5-4-13-3-2-10-20-13/h2-5,10,12H,6-9,11H2,1H3,(H,15,17)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFCXMFOOMJMMP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with a methylsulfonyl group.

  • Acrylamide Formation: : The acrylamide moiety is introduced via a reaction between an appropriate acrylate and an amine group. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired (E)-isomer.

  • Coupling with Thiophene: : The final step involves coupling the piperidine intermediate with a thiophene derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present on the thiophene and piperidine intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The acrylamide group can be reduced to form corresponding amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the acrylamide group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Thiophen-2-yl Acrylamide Derivatives

Compounds with the thiophen-2-yl acrylamide backbone are widely studied for antibacterial and kinase-inhibitory activities. Key examples include:

Compound Name Key Substituents Biological Activity (IC₅₀/ MIC) Reference
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide 4-chlorophenyl, formohydrazide MIC = 3.7 µM (vs. S. aureus)
(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide Methylsulfonyl-piperidine, acrylamide Not reported

Key Findings :

  • Halogenated derivatives (e.g., 4-chlorophenyl) exhibit superior antibacterial activity compared to methylsulfonyl or methoxy-substituted analogs, likely due to enhanced electrophilicity and membrane penetration .

Piperidine-Containing Acrylamides

Piperidine rings are common in kinase inhibitors due to their conformational flexibility. Notable analogs include:

Compound Name Key Features Activity (Kinase Inhibition) Reference
(E)-3-(4-(4-cyano-2,6-dimethylphenoxy)...-yl)acrylamide (17b) Cyano-phenyl, pyrimidine backbone IC₅₀ = 12 nM (Akt1)
Target compound Thiophen-2-yl, methylsulfonyl-piperidine Not reported

Key Findings :

  • Compound 17b, a pyrimidine-linked acrylamide, shows potent Akt1 inhibition due to its cyano group enhancing hydrogen bonding with the kinase’s ATP-binding pocket .
  • The target compound’s thiophen-2-yl group may reduce kinase affinity compared to pyrimidine-based analogs but could offer selectivity for other targets (e.g., MAP kinases) .

Sulfonamide/Amide-Linked Heterocycles

Sulfonamide groups are pivotal in modulating pharmacokinetic properties:

Compound Name Key Substituents Application Reference
(E)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide Dimethylpyrimidine, methoxyphenyl Anticancer (in vitro)
Target compound Thiophen-2-yl, methylsulfonyl Undisclosed

Key Findings :

  • The dimethylpyrimidine-sulfonamide hybrid shows anticancer activity, likely via topoisomerase II inhibition, while the methoxyphenyl group aids in cellular uptake .
  • The target compound’s methylsulfonyl group may confer similar solubility advantages but lacks the pyrimidine scaffold linked to DNA-intercalating activity .

Cyan-Substituted Acrylamides

Cyan groups enhance electronic properties and binding:

Compound Name Key Features Activity Reference
(E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide Cyano, pyridin-3-yl, pyrimidine Kinase inhibition (unspecified)
Target compound Methylsulfonyl-piperidine, thiophen-2-yl Not reported

Key Findings :

  • The cyano group in the analog strengthens π-π stacking and dipole interactions in kinase binding pockets, whereas the target compound’s methylsulfonyl group prioritizes solubility over electronic effects .

Biological Activity

(E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure comprising a thiophene ring and a piperidine moiety, which are known to influence its interaction with biological targets.

The molecular formula of this compound is C14H20N2O3S, with a molecular weight of 328.45 g/mol. Its structure includes a methylsulfonyl group that may enhance its solubility and bioavailability, making it an interesting candidate for further biological evaluation .

The biological activity of (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is believed to involve interactions with specific enzymes and receptors within cellular pathways. The presence of the thiophene ring may facilitate binding to various biological targets, potentially leading to modulation of signaling pathways associated with cell proliferation, apoptosis, and inflammation .

Biological Activity Overview

Research into the biological activities of compounds structurally similar to (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide has revealed several promising effects:

1. Antitumor Activity

Compounds with acrylamide structures have been reported to exhibit antitumor properties. For instance, studies on related compounds have shown their ability to inhibit tumor cell proliferation and migration through mechanisms involving apoptosis and ferroptosis . The potential for (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide to act on similar pathways warrants investigation.

2. Anti-inflammatory Effects

The anti-inflammatory potential of acrylamide derivatives has been noted in various studies, suggesting that (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide may also exhibit similar properties by inhibiting pro-inflammatory cytokines and mediators .

3. Antimicrobial Activity

Preliminary evaluations indicate that compounds with thiophene moieties often possess antimicrobial properties. The specific activity of (E)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide against various bacterial strains remains to be fully elucidated but could be significant based on structural analogs .

Case Studies and Research Findings

Several studies provide insights into the biological activity of similar compounds:

Study Findings
Umesha et al. (2009)Investigated pyrazole derivatives showing strong antitumor activity against various cancer cell lines; suggested structural modifications could enhance efficacy .
PMSA Study (2024)Demonstrated that related piperidine derivatives inhibited tumor cell proliferation and induced ferroptosis via NRF2 pathway modulation .
Docking StudiesMolecular docking simulations indicated potential binding interactions between acrylamide derivatives and key protein targets involved in cancer progression .

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